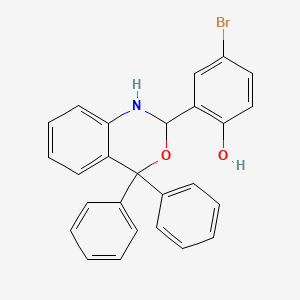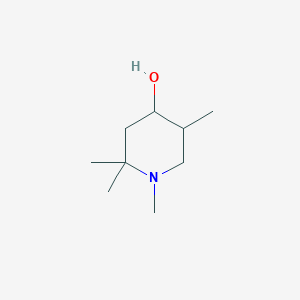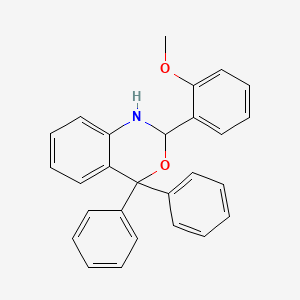
4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol
Vue d'ensemble
Description
4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol, also known as BDP, is a synthetic compound that has been widely studied for its potential applications in scientific research. BDP is a member of the benzoxazine family of compounds, and it has been shown to exhibit a variety of interesting biochemical and physiological effects.
Applications De Recherche Scientifique
4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for imaging cellular structures. This compound has been shown to selectively bind to certain proteins and other biomolecules, making it a useful tool for studying the structure and function of these molecules. Additionally, this compound has been investigated for its potential use as a therapeutic agent for a variety of diseases, including cancer and Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol is not yet fully understood, but it is believed to involve the binding of the compound to specific biomolecules in the body. This compound has been shown to selectively bind to certain proteins and other biomolecules, which may explain its ability to act as a fluorescent probe and its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of interesting biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro, and it has been investigated for its potential use as a therapeutic agent for Alzheimer's disease. Additionally, this compound has been shown to selectively bind to certain proteins and other biomolecules, making it a useful tool for studying the structure and function of these molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol in lab experiments is its ability to selectively bind to certain biomolecules, making it a useful tool for studying the structure and function of these molecules. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also some limitations to using this compound in lab experiments. For example, the compound may not be suitable for certain types of experiments, and its potential therapeutic effects have not yet been fully explored.
Orientations Futures
There are many potential future directions for research involving 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol. One promising area of research involves the use of this compound as a therapeutic agent for cancer and other diseases. Additionally, this compound could be further investigated as a fluorescent probe for imaging cellular structures. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Propriétés
IUPAC Name |
4-bromo-2-(4,4-diphenyl-1,2-dihydro-3,1-benzoxazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrNO2/c27-20-15-16-24(29)21(17-20)25-28-23-14-8-7-13-22(23)26(30-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,25,28-29H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMRSEXKWMWQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=C(C=CC(=C4)Br)O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-amino-1-benzyl-N-[3-(diethylamino)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4291596.png)
![1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B4291602.png)
![2-[(1-adamantylcarbonyl)amino]-6-tert-butyl-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4291613.png)
![{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid](/img/structure/B4291617.png)

![N-[3-(hexyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4291622.png)
![2-[(4-methoxyphenyl)imino]-6-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-3-methyl-1,3-thiazinan-4-one](/img/structure/B4291628.png)

![4-(2-bromophenyl)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4291649.png)
![4-[6-amino-5-cyano-3-(2,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B4291650.png)
![2-{[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]thio}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4291657.png)

![2-{[(5,6-dinitro-1H-benzimidazol-2-yl)methyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B4291684.png)
![methyl [6'-amino-5'-cyano-3'-(4-methoxyphenyl)-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate](/img/structure/B4291706.png)
